molecular formula C19H15NO3 B15086742 2-(4-Methoxyphenyl)-6-phenylpyridine-4-carboxylic acid

2-(4-Methoxyphenyl)-6-phenylpyridine-4-carboxylic acid

Cat. No.: B15086742
M. Wt: 305.3 g/mol
InChI Key: JURBSAKBJBGOCJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6-phenylpyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to a pyridine ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-6-phenylpyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and boronic acid derivatives to form the desired carbon-carbon bonds. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6-phenylpyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

2-(4-Methoxyphenyl)-6-phenylpyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-phenylpyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-1H-indole
  • 2-(4-Methoxyphenyl)-1H-imidazole
  • 4-(4-Methoxyphenyl)-2-methylpyridine

Uniqueness

2-(4-Methoxyphenyl)-6-phenylpyridine-4-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

Molecular Formula

C19H15NO3

Molecular Weight

305.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6-phenylpyridine-4-carboxylic acid

InChI

InChI=1S/C19H15NO3/c1-23-16-9-7-14(8-10-16)18-12-15(19(21)22)11-17(20-18)13-5-3-2-4-6-13/h2-12H,1H3,(H,21,22)

InChI Key

JURBSAKBJBGOCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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